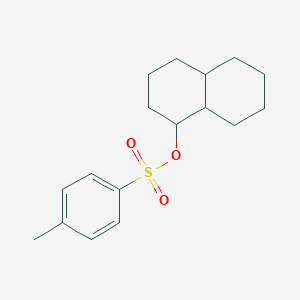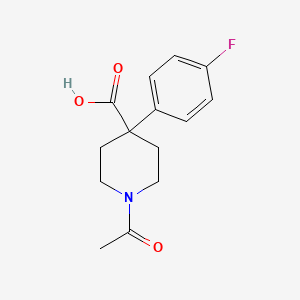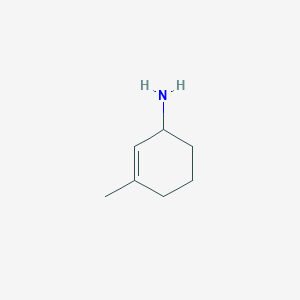
2-Cyclohexen-1-amine, 3-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methylcyclohex-2-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring a methyl group and an amine group attached to the cyclohexene ring
準備方法
Synthetic Routes and Reaction Conditions
3-methylcyclohex-2-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 3-methylcyclohex-2-en-1-one using amines. This reaction can be catalyzed by copper hydrides, such as (Ph3P)CuH and (IPr)CuH, which facilitate the addition of the amine group to the cyclohexene ring .
Industrial Production Methods
Industrial production of 3-methylcyclohex-2-en-1-amine typically involves large-scale catalytic hydrogenation processes. These processes are optimized to achieve high yields and purity, often employing metal catalysts and specific reaction conditions to ensure efficient conversion of starting materials.
化学反応の分析
Types of Reactions
3-methylcyclohex-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Yields saturated amines.
Substitution: Results in various substituted amine derivatives.
科学的研究の応用
3-methylcyclohex-2-en-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
作用機序
The mechanism of action of 3-methylcyclohex-2-en-1-amine involves its interaction with various molecular targets. For example, in catalytic reactions, the compound can act as a nucleophile, attacking electrophilic centers in substrates. The presence of the amine group allows it to form hydrogen bonds and coordinate with metal catalysts, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
Cyclohex-2-en-1-amine: Lacks the methyl group, resulting in different reactivity and properties.
3-methylcyclohexanamine: Saturated version of 3-methylcyclohex-2-en-1-amine, with different chemical behavior.
Cyclohex-2-en-1-one: Ketone derivative, used in different types of reactions compared to the amine.
Uniqueness
3-methylcyclohex-2-en-1-amine is unique due to the presence of both a methyl group and an amine group on the cyclohexene ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research .
特性
分子式 |
C7H13N |
|---|---|
分子量 |
111.18 g/mol |
IUPAC名 |
3-methylcyclohex-2-en-1-amine |
InChI |
InChI=1S/C7H13N/c1-6-3-2-4-7(8)5-6/h5,7H,2-4,8H2,1H3 |
InChIキー |
UIHZMDTUMKZMNZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(CCC1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


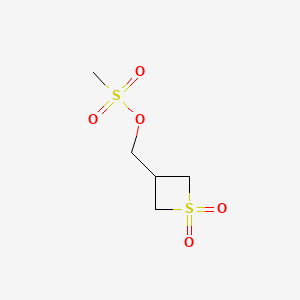
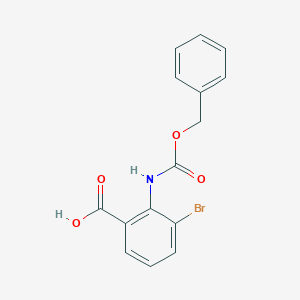
![Tert-butyl9,9-difluoro-4-oxo-1-azaspiro[5.5]undecane-1-carboxylate](/img/structure/B13561796.png)

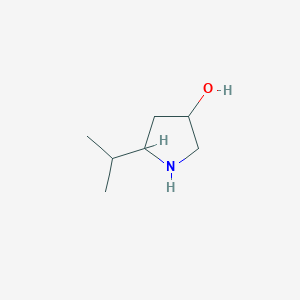
![(2E)-3-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-2-[(4-methylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B13561823.png)

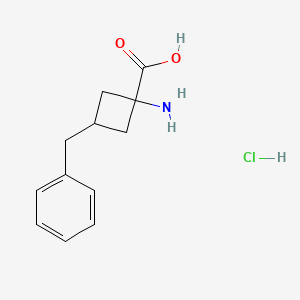
![N-[4-chloro-3-(trifluoromethyl)phenyl]-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine](/img/structure/B13561842.png)
